

O-Desmethyl gefitinib pharmacokinetics in elderly patients

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Compound Focus: O-Desmethyl gefitinib-d6

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Pharmacokinetic Data Summary

Parameter	Gefitinib (Mean ± SD)	O-desmethyl Gefitinib (Mean ± SD)
AUC_{0-48} ($\mu\text{M}\cdot\text{h}$)	9.49 ± 3.5	10.6 ± 14
C_{max}	Not explicitly stated in the provided excerpts	Not explicitly stated in the provided excerpts
T_{max}	Not explicitly stated in the provided excerpts	Not explicitly stated in the provided excerpts
$t_{1/2}$	Not explicitly stated in the provided excerpts	Not explicitly stated in the provided excerpts

Key Findings: The study concluded that systemic exposure to gefitinib in elderly patients was **slightly higher** than that historically observed in younger patients [1]. Furthermore, the **CYP2D6 genotype** was significantly associated with the metabolic conversion of gefitinib to O-desmethyl gefitinib [1].

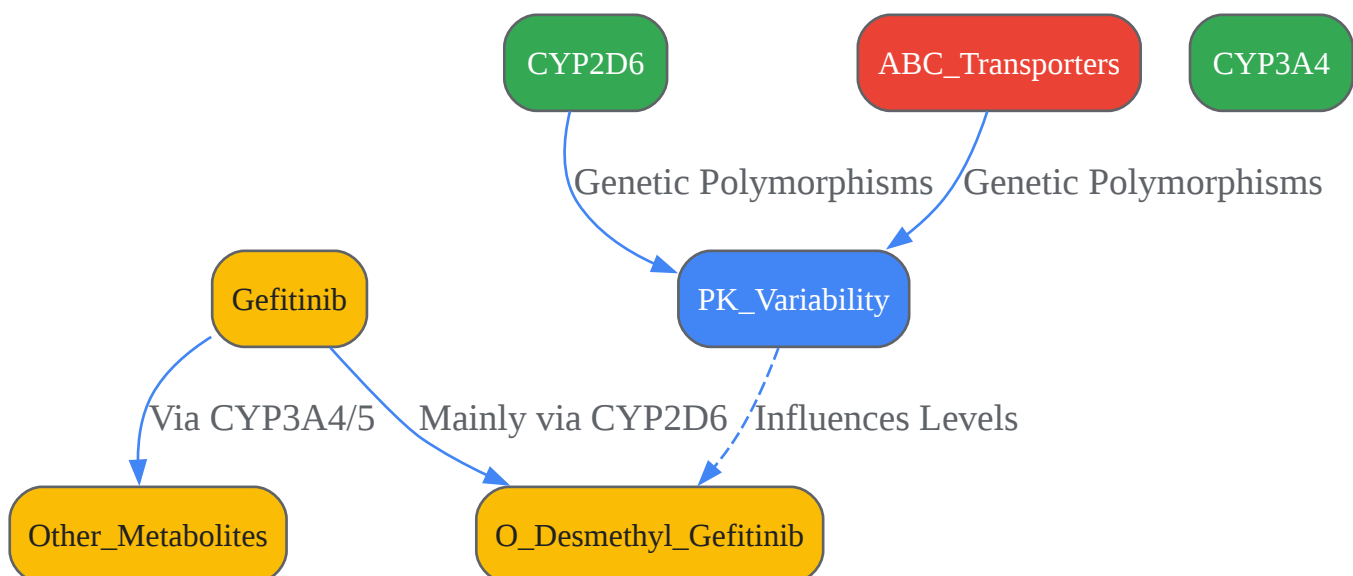
Experimental Protocol & Methodology

Here is a detailed breakdown of the key experimental methods used in the prospective study to generate the pharmacokinetic data [1].

- **Study Design:** A prospective study involving patients aged 75 years or older with EGFR-mutated advanced NSCLC [1].
- **Treatment:** A single 250 mg oral dose of gefitinib was administered after breakfast on day 1. The day 2 dose was skipped for pharmacokinetic analysis [1].
- **Blood Sampling:** Blood samples were collected immediately before gefitinib administration and at **1, 2, 4, 6, 8, 24, and 48 hours** after administration [1].
- **Bioanalysis:** Plasma concentrations of gefitinib and O-desmethyl gefitinib were measured using **reverse-phase high-performance liquid chromatography (HPLC)**. The lower limit of quantification for both compounds was **0.04 μM** [1].
- **Pharmacokinetic Analysis:** Plasma concentration-time data were analyzed using a **standard non-compartmental method** with WinNonlin software. Parameters calculated included AUC (area under the curve), C_{max} (maximum concentration), T_{max} (time to C_{max}), and $t_{1/2}$ (elimination half-life) [1].
- **Genotyping:** Genomic DNA was extracted from peripheral blood. Polymorphisms in genes including **CYP2D6, CYP3A5, ABCB1, and ABCG2** were analyzed by direct sequencing [1].

Metabolic Pathway & Genetic Influences

The following diagram illustrates the key metabolic pathway of gefitinib and the primary genetic factors influencing its pharmacokinetics, which is crucial for understanding inter-individual variability.



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The diagram shows that gefitinib is primarily metabolized in the liver [2]. The major active metabolite, O-desmethyl gefitinib, is formed predominantly by the **CYP2D6** enzyme [1] [2]. CYP3A4 is also involved in metabolism, producing other minor metabolites [2]. Genetic polymorphisms in the **CYP2D6** gene and genes encoding membrane transporters like **ABCG2** and **ABCB1** are significant sources of inter-individual variability in systemic exposure and metabolite formation [1] [2].

Interpretation and Research Implications

- **Clinical Relevance:** The observed **slightly higher systemic exposure** in the elderly, while not drastic, could be a contributing factor to the risk of adverse events. In this study, 3 out of 18 patients experienced grade 3 toxicities (diarrhea, elevated liver enzymes) [1].
- **Research Considerations:** When comparing O-desmethyl gefitinib levels across studies, it is critical to account for the **CYP2D6 genotype** of the study population, as poor or intermediate metabolizers will produce less of the metabolite [1] [2]. The available data is from a relatively small sample (n=18), highlighting the need for larger confirmatory studies [1].

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References

1. Pharmacokinetics of gefitinib in elderly patients with EGFR- ... [pmc.ncbi.nlm.nih.gov]

2. Influence of genetic polymorphisms on gefitinib ... [pmc.ncbi.nlm.nih.gov]

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